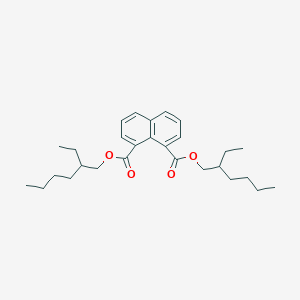![molecular formula C14H18OSi B12565584 (Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone CAS No. 207925-84-6](/img/structure/B12565584.png)
(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone is an organosilicon compound characterized by the presence of a cyclopentene ring, a dimethylphenylsilyl group, and a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone typically involves the reaction of cyclopent-1-en-1-ylmagnesium bromide with dimethyl(phenyl)silyl chloride, followed by oxidation to introduce the methanone group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Cyclopent-1-en-1-ylmagnesium bromide, dimethyl(phenyl)silyl chloride, oxidizing agent (e.g., PCC or DMP)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or carboxylic acids
Reduction: Formation of alcohols or hydrocarbons
Substitution: Introduction of different functional groups at the cyclopentene ring or silyl group
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in dichloromethane
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF
Substitution: Halogenating agents (e.g., NBS) or nucleophiles (e.g., Grignard reagents) under anhydrous conditions
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, hydrocarbons, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone involves its interaction with various molecular targets and pathways. The cyclopentene ring and silyl group can participate in nucleophilic and electrophilic reactions, respectively. The methanone moiety can undergo keto-enol tautomerism, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopent-1-en-1-ylbenzene: Similar structure but lacks the silyl and methanone groups.
Dimethyl(phenyl)silyl chloride: Contains the silyl group but lacks the cyclopentene and methanone moieties.
Cyclopent-1-en-1-ylmethanol: Contains the cyclopentene ring and a hydroxyl group instead of the silyl and methanone groups.
Uniqueness
(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone is unique due to the combination of the cyclopentene ring, dimethylphenylsilyl group, and methanone moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
207925-84-6 |
|---|---|
Fórmula molecular |
C14H18OSi |
Peso molecular |
230.38 g/mol |
Nombre IUPAC |
cyclopenten-1-yl-[dimethyl(phenyl)silyl]methanone |
InChI |
InChI=1S/C14H18OSi/c1-16(2,13-10-4-3-5-11-13)14(15)12-8-6-7-9-12/h3-5,8,10-11H,6-7,9H2,1-2H3 |
Clave InChI |
GQVWMZWDMFLNDI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1)C(=O)C2=CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
![5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B12565512.png)
![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)
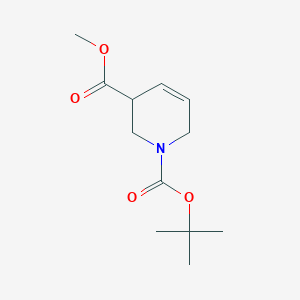
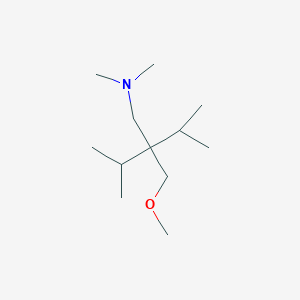
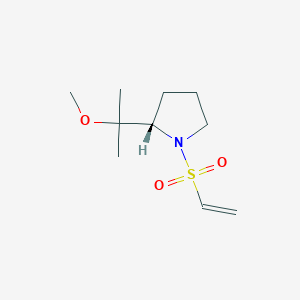
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)
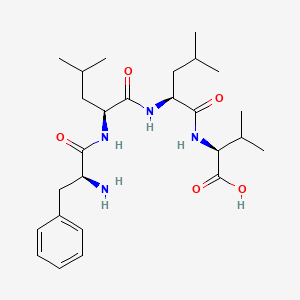
![2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B12565559.png)
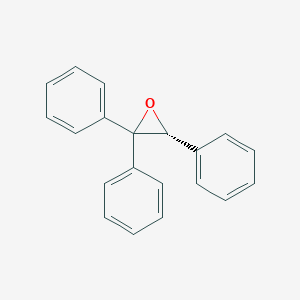

![9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B12565567.png)

